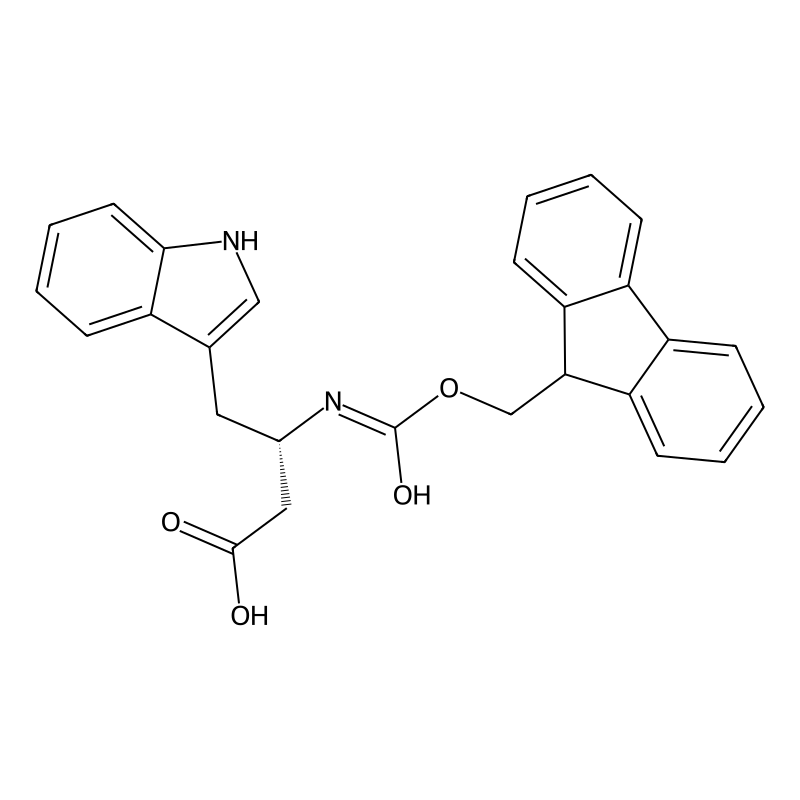

Fmoc-L-beta-homotryptophan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Applications in Peptide Synthesis

Fmoc-L-beta-homotryptophan offers several advantages in peptide synthesis:

- Improved conformational stability: The additional methylene group in the beta-homotryptophan side chain can introduce a turn into the peptide backbone, influencing the overall conformation and potentially leading to increased activity or stability of the synthesized peptide [, ].

- Enhanced hydrophobicity: The additional methylene group also increases the hydrophobicity of the side chain, which can be beneficial for interactions with other hydrophobic residues or membranes [].

- Probe for studying protein-protein interactions: Fmoc-L-beta-homotryptophan can be incorporated into peptides to serve as a probe for studying protein-protein interactions due to its unique side chain properties, allowing researchers to investigate the role of specific residues in these interactions.

Here are some examples of its use in peptide synthesis research:

- Development of novel antimicrobial peptides with improved potency and selectivity.

- Design of peptides that can target specific protein-protein interactions involved in diseases.

- Creation of peptides with altered conformations for studying protein folding and function.

Additional Research Applications

Beyond its role in peptide synthesis, Fmoc-L-beta-homotryptophan may also have potential applications in other areas of scientific research, such as:

- Development of new drugs: The unique properties of Fmoc-L-beta-homotryptophan could be explored for the development of novel therapeutic agents with improved efficacy and reduced side effects.

- Material science: The self-assembling properties of peptides containing Fmoc-L-beta-homotryptophan could be utilized for the design of novel biomaterials with specific functionalities.

Fmoc-L-beta-homotryptophan is characterized by the presence of a beta-homotryptophan structure, which is an analog of the natural amino acid tryptophan. Its molecular formula is C27H24N2O4, with a molecular weight of 440.5 g/mol . The compound features a fluorenylmethyloxycarbonyl (Fmoc) protective group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the synthesis process .

- Peptide Bond Formation: It can react with other amino acids to form peptides through amide bond formation.

- Deprotection: The Fmoc group can be removed under basic conditions (e.g., using piperidine) to yield the free amino acid for further reactions.

- Coupling Reactions: It is often involved in coupling reactions facilitated by coupling agents like dicyclohexylcarbodiimide, allowing for the assembly of larger peptide chains.

Research indicates that Fmoc-L-beta-homotryptophan and its derivatives exhibit various biological activities, particularly in antimicrobial and anticancer applications. For instance, peptides containing this compound have shown enhanced binding affinities to specific targets, such as human double minute 2 and human double minute X proteins, which are implicated in cancer progression . The compound's structural characteristics contribute to its ability to interact effectively with biological membranes.

The synthesis of Fmoc-L-beta-homotryptophan typically involves multi-step reactions. Common methods include:

- Solid-Phase Synthesis: Utilizing Fmoc chemistry, where the amino acid is added stepwise to a solid support.

- Multi-Step Organic Synthesis: Starting from simpler precursors, involving protection and deprotection steps to yield the final product .

Fmoc-L-beta-homotryptophan has several applications:

- Peptide Synthesis: It is widely used in the synthesis of peptides for research and therapeutic purposes.

- Drug Development: Its unique properties make it a candidate for developing novel drugs targeting specific biological pathways.

- Biochemical Research: Used as a tool in proteomics and studies involving protein interactions.

Interaction studies have shown that peptides containing Fmoc-L-beta-homotryptophan can modulate interactions with lipid membranes and proteins. These studies often utilize techniques such as isothermal titration calorimetry to assess binding affinities and thermodynamic parameters related to peptide-lipid interactions . The presence of aromatic residues in these peptides enhances their amphipathicity, leading to effective membrane interactions.

Several compounds share structural similarities with Fmoc-L-beta-homotryptophan. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| L-Tryptophan | Natural Amino Acid | Precursor of serotonin; essential amino acid. |

| Dihydrotryptophan | Tryptophan Analog | Reduced double bond; altered hydrophobicity. |

| 5-Methoxy-L-tryptophan | Tryptophan Derivative | Methoxy group alters electronic properties. |

| 5-Fluoro-L-tryptophan | Fluorinated Tryptophan | Fluorine substitution affects reactivity. |

These compounds differ primarily in their side chain modifications and resultant biological activities. Fmoc-L-beta-homotryptophan stands out due to its specific role in peptide synthesis and its enhanced properties for drug development compared to its analogs.